Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₃H₂₅NO₃. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Ketone or aldehyde derivatives.
Reduction: Various reduced derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of two tert-butyl groups, which can influence its steric properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H25NO3 |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)13(16)7-8-14(9-13)10(15)17-12(4,5)6/h16H,7-9H2,1-6H3 |
InChI Key |
KDQJKTDISMCDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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